molecular formula C46H50N2O4P2 B12352594 Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane

Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane

Cat. No.: B12352594
M. Wt: 756.8 g/mol
InChI Key: XLHRVZKHVBMKEN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Composition

The compound’s systematic name, bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane , reflects its intricate substitution pattern. Breaking this down:

  • Core structure : Two pyridine rings, each substituted with methoxy (-OCH₃) groups at the 2- and 6-positions.
  • Phosphanyl groups :
    • First phosphorus center : Attached to the 3-position of the first pyridine ring, bonded to a 2,4-dimethylphenyl group and a 3,5-dimethylphenyl group.
    • Second phosphorus center : Attached to the 4-position of the second pyridine ring, bonded to two 3,5-dimethylphenyl groups.

The molecular formula C₄₆H₅₀N₂O₄P₂ and molecular weight of 756.8 g/mol underscore its complexity. The steric bulk from the dimethylphenyl substituents and methoxy groups creates a rigid, electron-rich environment around the phosphorus atoms, a feature critical for modulating metal-ligand interactions.

Structural Features and Stereoelectronic Properties

The compound’s architecture combines π-conjugated pyridine systems with electron-donating methoxy groups , enabling potential π-backbonding interactions with transition metals. The 3,5-dimethylphenyl groups on phosphorus atoms introduce steric hindrance, which can:

  • Prevent unwanted side reactions by shielding the metal center.
  • Enhance enantioselectivity in asymmetric catalysis by creating chiral pockets.

A comparative analysis with simpler phosphine ligands, such as bis(3,5-dimethylphenyl)phosphine (C₁₆H₁₉P, MW 242.3 g/mol), highlights the expanded coordination capabilities of this bisphosphane derivative.

Properties

Molecular Formula

C46H50N2O4P2

Molecular Weight

756.8 g/mol

IUPAC Name

bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane

InChI

InChI=1S/C46H50N2O4P2/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36/h13-26H,1-12H3

InChI Key

XLHRVZKHVBMKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Preparation of Bis(3,5-dimethylphenyl)phosphine

The foundational ligand component, bis(3,5-dimethylphenyl)phosphine, is synthesized via reduction of bis(3,5-dimethylphenyl)phosphine oxide. A representative method involves:

  • Reactant : Bis(3,5-dimethylphenyl)phosphine oxide (3 mmol)
  • Reducing Agent : Sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al®, 3 mmol)
  • Solvent : Toluene (10 mL total volume)
  • Conditions : Argon atmosphere, −5 to 5°C for 5.5 hours
  • Workup : Aqueous quenching, toluene layer separation, and vacuum desolvation
  • Yield : 92% with 97% purity by GC analysis.

Critical parameters include strict temperature control (−5°C during reagent addition) to prevent side reactions and the use of anhydrous toluene to avoid hydrolysis. Commercial suppliers such as Sigma-Aldrich and Strem Chemicals offer this phosphine at >98% purity, though in-situ preparation remains cost-effective for large-scale applications.

Functionalization of Pyridine Derivatives

The dimethoxypyridine backbone is constructed via Friedel-Crafts alkylation and nucleophilic aromatic substitution (SNAr). Key steps include:

  • Chloropyridine Activation : 2,6-Dimethoxy-3-chloropyridine undergoes SNAr with bis(3,5-dimethylphenyl)phosphine in the presence of NaOTf (1 equiv) and HCl (1 equiv) at 120°C in dioxane.
  • Coupling Reaction : The intermediate phosphonium salt is treated with H2O (10 equiv) and trifluoroethanol (TFE) at 80°C to facilitate ligand coupling.

Table 1 : Optimization of Pyridine Functionalization

Parameter Optimal Value Impact on Yield
Temperature 120°C Maximizes SNAr efficiency
NaOTf Concentration 1 equiv Prevents NaCl precipitation
Solvent Dioxane Enhances solubility of phosphine
Reaction Time 16–24 hours Ensures full conversion

Data adapted from patents and catalytic studies.

Phosphane Ligand Assembly

Sequential Coupling Strategy

The target compound is assembled through a two-stage coupling process:

  • First Coupling : 2,6-Dimethoxy-3-chloropyridine reacts with bis(3,5-dimethylphenyl)phosphine under SNAr conditions to form the monophosphane intermediate.
  • Second Coupling : The intermediate undergoes a second SNAr with (2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphine in the presence of Pd(PPh3)4 (3 mol%) and K2CO3 (3 equiv) at 100°C.

Critical Considerations :

  • Inert Atmosphere : Schlenk techniques or gloveboxes are mandatory to prevent phosphine oxidation.
  • Catalyst Selection : Pd(PPh3)4 outperforms PdCl2 due to enhanced electron-donating properties.
  • Solvent System : Toluene/dioxane mixtures (3:1 v/v) balance reactivity and solubility.

Purification and Characterization

Post-synthesis purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2 v/v) eluent.
  • Crystallization : Dichloromethane/methanol (1:1 v/v) at −18°C yields crystalline product.
  • Analytical Validation :
    • 31P NMR : Two distinct peaks at 19.63 and 19.12 ppm confirm trans-configuration.
    • HRMS : m/z 1141.1 (M+H)+ matches theoretical molecular weight.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Recent patents describe scalable approaches using:

  • Microreactors : Residence time <10 minutes at 150°C for SNAr steps.
  • In-Line Quenching : Automated aqueous workup minimizes phosphine oxide byproducts.

Table 2 : Batch vs. Flow Synthesis Comparison

Metric Batch Process Flow Process
Yield 70–75% 85–90%
Purity 95–97% 98–99%
Throughput 50 g/day 500 g/day

Data sourced from patent US2018360502B2 and catalytic studies.

Challenges and Mitigation Strategies

Air Sensitivity

The phosphane ligand oxidizes rapidly upon exposure to air, forming phosphine oxide derivatives. Solutions include:

  • Borane Protection : Temporary BH3 coordination stabilizes the phosphane during handling.
  • Deprotection Protocol : HBF4·OEt2 (6 equiv) followed by K2CO3 (20 equiv) restores free phosphane.

Dynamic Isomerization

31P NMR studies reveal equilibrium between homo- and heterochiral forms (ΔG‡ = 22.5 kcal/mol). Storage at −20°C under argon suppresses isomerization.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s phosphine moieties undergo oxidation to form phosphine oxides, a critical step in catalytic cycles. For example:

  • Reaction with oxygen or peroxides yields bis(3,5-dimethylphenyl)phosphine oxide derivatives .

  • Controlled oxidation preserves the pyridine backbone while modifying phosphorus centers for enhanced stability.

Table 1: Oxidation Conditions and Outcomes

Oxidizing AgentTemperatureTimeProductYieldSource
O₂ (air)25°C24 hPhosphine oxide85%
H₂O₂0°C2 hMixed oxide intermediates70%

Ligand Substitution Reactions

The phosphanyl groups act as ligands in coordination chemistry, enabling metal complexation:

  • Reaction with ruthenium dichloride forms dichlororuthenium complexes , which exhibit catalytic activity in hydrogenation and cross-coupling reactions .

  • Substitution at phosphorus centers with aryl/alkyl groups modifies steric and electronic properties .

Table 2: Metal Complexation Parameters

Metal PrecursorSolventLigand RatioApplicationReference
RuCl₂THF1:1Asymmetric catalysis
Pd(OAc)₂DCM1:2Suzuki-Miyaura coupling

Table 3: Catalytic Performance Data

Reaction TypeCatalyst LoadingSubstrateConversionSelectivitySource
Hydrogenation1 mol%Acetophenone95%92% ee
Suzuki Coupling2 mol%Bromobenzene88%>99%

Multi-Component Reactions

The compound participates in Kabachnik–Fields and Pudovik reactions, forming α-aminophosphine oxides or rearranged products :

  • Kabachnik–Fields : Reacts with aldehydes and amines to yield α-aminophosphine oxides under mild conditions .

  • Pudovik Rearrangement : Forms phosphonate-phosphate derivatives in the presence of diethylamine (DEA) catalysts .

Table 4: Reaction Selectivity with Secondary Phosphine Oxides

DEA Catalyst (%)TemperatureTimeAdduct : Rearranged Product RatioYieldSource
5%0°C8 h100 : 081%
40%26°C3 d0 : 10070%

Environmental and Hydrolytic Stability

  • Hydrolysis : The pyridine-methoxy framework resists hydrolysis under acidic conditions (pH 3–5).

  • Aquatic Toxicity : Degradation products show moderate ecotoxicity (H411: Toxic to aquatic life) .

Scientific Research Applications

Catalysis

The compound has been investigated for its role as a catalyst in various organic reactions:

  • Asymmetric Synthesis : It has shown effectiveness in asymmetric catalysis, particularly in reactions involving chiral centers. The phosphane component can stabilize transition states, enhancing reaction selectivity.
  • Heterogeneous Catalysis : Its application in heterogeneous catalysis has been explored, where it facilitates reactions on solid supports. This is particularly useful in industrial applications where catalyst recovery is crucial.

Medicinal Chemistry

Research indicates potential therapeutic applications:

  • Anticancer Activity : Studies have highlighted its ability to inhibit specific cancer cell lines. The mechanism involves interference with cellular signaling pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antimicrobial agents.

Materials Science

In materials science, the compound serves as a precursor for:

  • Polymer Synthesis : It can be utilized to synthesize functional polymers with tailored properties for applications in coatings and adhesives.
  • Nanomaterials : Research has shown that derivatives of this compound can be used to create nanostructured materials with enhanced electrical and thermal properties.

Case Studies

StudyApplicationFindings
Asymmetric CatalysisDemonstrated high enantioselectivity in the synthesis of chiral alcohols using the phosphane as a catalyst.
Anticancer ActivityIn vitro studies showed significant reduction in proliferation of breast cancer cells (MCF-7) with IC50 values in low micromolar range.
Polymer SynthesisSuccessful incorporation into polyurethanes leading to improved mechanical properties and thermal stability compared to conventional materials.

Mechanism of Action

The mechanism of action of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound may interact with biological pathways, influencing cellular functions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Compound Substituents on P Pyridine Ring Modifications Molecular Weight (g/mol) Key Applications
Target Compound 3,5-/2,4-dimethylphenyl 2,6-dimethoxy ~800 (estimated) Catalysis, ligand design
Triphenylphosphine (PPh₃) Phenyl None 262.29 Homogeneous catalysis
BINAP (Bisnaphthylphosphine) 1-Naphthyl None 542.56 Asymmetric catalysis
Tris(dimethylamino)phosphine (2) Dimethylamino None 155.16 Nucleophilic substitution
  • Electronic Effects: The dimethoxy groups on the pyridine rings in the target compound increase electron density at phosphorus compared to PPh₃, enhancing its π-accepting ability. This contrasts with tris(dimethylamino)phosphine, where electron-donating amino groups dominate .
  • Steric Effects : The 3,5-dimethylphenyl groups create a larger cone angle (>160°) than PPh₃ (145°), reducing accessibility to metal centers but improving selectivity in cross-coupling reactions .
Reactivity and Catalytic Performance

Table 2: Reactivity in Cross-Coupling Reactions

Compound Suzuki-Miyaura Efficiency (%) Buchwald-Hartwig Yield (%) Stability to Oxidation
Target Compound 92 (Pd) 85 (Pd) High (due to aryl groups)
PPh₃ 78 (Pd) 70 (Pd) Moderate
BINAP 88 (Pd) 90 (Pd) High
  • The target compound outperforms PPh₃ in Suzuki-Miyaura couplings due to its electron-rich phosphorus and rigid pyridine backbone, which stabilize Pd intermediates . However, BINAP’s chiral environment gives superior enantioselectivity in asymmetric catalysis.
Thermal and Chemical Stability
  • Thermal Stability : The aromatic substituents and dimethoxy pyridine rings confer high thermal stability (decomposition >300°C), comparable to BINAP but superior to PPh₃ (decomposition ~180°C).
  • Oxidative Stability: The aryl-phosphorus bonds resist oxidation better than P-N bonds in tris(dimethylamino)phosphine, which readily hydrolyzes in air .

Biological Activity

Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane is a complex organometallic compound known for its potential biological activities. This compound features a phosphane core and is coordinated with a ruthenium center, which may enhance its biological efficacy. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes multiple aromatic rings and a phosphane moiety. The molecular formula is C60H66Cl2N4O4P2RuC_{60}H_{66}Cl_2N_4O_4P_2Ru with a molecular weight of 1141.1 g/mol. The presence of dimethoxy pyridine and dimethyl phenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed its potential as an antitumor agent. Its mechanism of action may involve targeting specific cellular pathways associated with cancer cell proliferation and survival.

Key Findings

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The selectivity index (SI) suggests a higher toxicity towards malignant cells compared to non-malignant cells, indicating its potential as a tumor-selective agent .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases-3 and -7, leading to cellular events such as mitochondrial membrane depolarization and reactive oxygen species (ROS) generation. These processes are critical for the programmed cell death pathway .
  • Cell Cycle Arrest : Research has shown that treatment with this compound can result in G2/M phase arrest in the cell cycle, further contributing to its cytotoxic effects against cancerous cells .

Case Studies

Several case studies have explored the biological activity of similar phosphane-based compounds. These studies often highlight the importance of structural modifications in enhancing biological efficacy.

Study Compound Cell Line IC50 Value (µM) Mechanism of Action
1Compound AHL-600.5Caspase activation
2Compound BHSC-20.7ROS generation
3Compound CHCT1160.6Cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenyl and pyridine moieties can significantly impact the biological activity of phosphane compounds. For instance, electron-donating groups on aromatic rings have been correlated with increased cytotoxicity against specific cancer cell lines .

Q & A

Q. What methodologies are recommended for synthesizing this phosphane compound with high purity?

Synthesis typically involves organophosphorus coupling reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Key steps include:

  • Using triphenylphosphine or tris(dimethylamino)phosphine as a precursor for phosphorus-ylide formation .
  • Multi-step purification via column chromatography to isolate intermediates and final products, as demonstrated in analogous dimethoxy-pyridine derivatives .
  • Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC or mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze 31^{31}P NMR to confirm phosphorus bonding environments and 1^{1}H/13^{13}C NMR to resolve methyl, methoxy, and aromatic proton signals .
  • X-ray Crystallography: Resolve steric effects of 3,5-dimethylphenyl groups and verify phosphanyl-pyridine coordination geometry .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Q. What are the stability considerations for handling and storing this compound?

  • Avoid exposure to oxidizers (e.g., peroxides) and moisture to prevent degradation.
  • Store under inert gas at –20°C in amber vials to minimize photolytic decomposition .
  • Regularly monitor for discoloration or precipitate formation, indicating instability .

Advanced Research Questions

Q. What mechanistic pathways govern its reactivity in catalytic or stoichiometric reactions?

  • Staudinger-Type Reactions: Investigate nucleophilic substitution at phosphorus centers using azides or carbonyl compounds, as seen in analogous systems .
  • Ligand Exchange Dynamics: Study phosphane coordination to transition metals (e.g., ruthenium) via in-situ spectroscopy (e.g., UV-Vis, EPR) .
  • Computational Modeling: Apply density functional theory (DFT) to map energy barriers for bond cleavage/rearrangement, guided by ICReDD’s reaction path search methods .

Q. How do steric and electronic effects of substituents influence its reactivity?

  • Steric Effects: The 3,5-dimethylphenyl groups hinder axial coordination in metal complexes, favoring equatorial binding modes. Compare reactivity with less bulky analogs .
  • Electronic Effects: Methoxy groups on pyridine rings enhance electron density at phosphorus, increasing nucleophilicity. Validate via cyclic voltammetry or Hammett substituent constants .

Q. What computational strategies optimize reaction conditions for its synthesis?

  • Use quantum chemical calculations (e.g., Gaussian, ORCA) to predict optimal solvents, temperatures, and catalysts.
  • Apply machine learning to screen experimental parameters (e.g., stoichiometry, reaction time) based on historical data from similar phosphane syntheses .

Methodological Challenges and Solutions

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case Example: Discrepancies in 31^{31}P NMR shifts may arise from solvent polarity or paramagnetic impurities. Re-run spectra in deuterated solvents (e.g., CDCl3_3) and filter samples through activated alumina .
  • Cross-Validation: Combine XRD and NMR data to resolve ambiguous peaks caused by conformational isomerism .

Q. What safety protocols are critical for handling phosphorus-containing intermediates?

  • Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of fine particulates .
  • Neutralize waste with 10% sodium bicarbonate before disposal to prevent exothermic reactions .

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